molecular formula C14H20ClN3O2S B13971022 3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13971022
M. Wt: 329.8 g/mol
InChI Key: VZBYRBGWHCGFPU-UHFFFAOYSA-N
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Description

3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyrimidine and piperidine-1-carboxylic acid tert-butyl ester as the starting materials.

    Formation of Intermediate: The 2-chloropyrimidine undergoes a nucleophilic substitution reaction with a thiol reagent to form the 2-chloro-pyrimidin-4-ylsulfanyl intermediate.

    Coupling Reaction: The intermediate is then coupled with piperidine-1-carboxylic acid tert-butyl ester under appropriate reaction conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize the yield.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The sulfur atom in the sulfanyl group can undergo oxidation or reduction.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones.

    Hydrolysis Products: Hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting pyrimidine-related pathways.

    Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: The compound is employed in the development of chemical probes for studying biological systems.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.

    Piperidine Carboxylic Acid Esters: Compounds with similar piperidine and ester functionalities but different substituents on the pyrimidine ring.

Uniqueness

3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both the 2-chloro-pyrimidin-4-ylsulfanyl group and the piperidine-1-carboxylic acid tert-butyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H20ClN3O2S

Molecular Weight

329.8 g/mol

IUPAC Name

tert-butyl 3-(2-chloropyrimidin-4-yl)sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-8-4-5-10(9-18)21-11-6-7-16-12(15)17-11/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

VZBYRBGWHCGFPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC(=NC=C2)Cl

Origin of Product

United States

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